molecular formula C10H12FN5O2 B12841255 2-Fluoro-2',3'-dideoxyadenosine CAS No. 114849-59-1

2-Fluoro-2',3'-dideoxyadenosine

Cat. No.: B12841255
CAS No.: 114849-59-1
M. Wt: 253.23 g/mol
InChI Key: OGSWGOOQBBYAIG-NTSWFWBYSA-N
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Description

2-Fluoro-2’,3’-dideoxyadenosine is a synthetic nucleoside analogue that has garnered significant interest in the field of medicinal chemistry. This compound is structurally similar to naturally occurring nucleosides but features a fluorine atom at the 2’ position and lacks hydroxyl groups at the 2’ and 3’ positions. These modifications confer unique properties that make it a valuable candidate for antiviral and anticancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2’,3’-dideoxyadenosine typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable adenine derivative, followed by deoxygenation at the 2’ and 3’ positions. The reaction conditions often require the use of strong fluorinating agents and reducing agents to achieve the desired modifications .

Industrial Production Methods

Industrial production of 2-Fluoro-2’,3’-dideoxyadenosine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2’,3’-dideoxyadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted nucleosides .

Scientific Research Applications

2-Fluoro-2’,3’-dideoxyadenosine has a broad range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-2’,3’-dideoxyadenosine involves its incorporation into DNA or RNA, leading to chain termination. This compound targets viral reverse transcriptase and cellular DNA polymerases, inhibiting their activity and preventing the replication of viral and cancerous cells. The fluorine atom enhances its stability and resistance to enzymatic degradation, making it more effective than its non-fluorinated counterparts .

Comparison with Similar Compounds

2-Fluoro-2’,3’-dideoxyadenosine is often compared to other nucleoside analogues, such as:

The unique fluorine atom in 2-Fluoro-2’,3’-dideoxyadenosine enhances its stability and efficacy, making it a valuable compound for further research and development .

Properties

CAS No.

114849-59-1

Molecular Formula

C10H12FN5O2

Molecular Weight

253.23 g/mol

IUPAC Name

[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H12FN5O2/c11-10-14-8(12)7-9(15-10)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1

InChI Key

OGSWGOOQBBYAIG-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)F)N

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)F)N

Origin of Product

United States

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